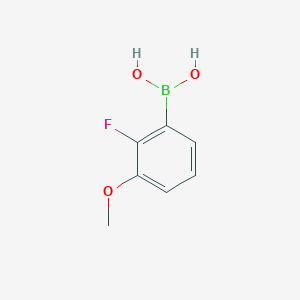

2-フルオロ-3-メトキシフェニルボロン酸

概要

説明

2-Fluoro-3-methoxyphenylboronic acid is a compound that is part of the arylboronic acid family, which are commonly used in organic synthesis and medicinal chemistry due to their ability to form carbon-carbon bonds. The presence of a fluorine atom and a methoxy group on the phenyl ring can significantly influence the reactivity and physical properties of the molecule, making it a valuable building block in the synthesis of various chemical compounds.

Synthesis Analysis

The synthesis of compounds related to 2-fluoro-3-methoxyphenylboronic acid often involves palladium-catalyzed reactions. For instance, palladium(II)-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids have been demonstrated to construct benzofuro[2,3-c]pyridine skeletons with high selectivity . Additionally, the synthesis of fluorine-containing heterocyclic compounds can be achieved using 2-fluoroacrylic building blocks, which shows the versatility of fluorine-substituted precursors in organic synthesis .

Molecular Structure Analysis

The molecular structure of related boronic acids can exhibit diverse solid-state structures, as seen in the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and their corresponding oxaboroles . The presence of fluorine can affect the molecular conformation and the tautomeric balance between different forms. X-ray analyses and NMR spectroscopy are often used to determine the molecular structures and investigate the influence of substituents like fluorine on the properties of these compounds .

Chemical Reactions Analysis

Fluoro-containing arylboronic acids are efficient coupling partners in cross-coupling reactions. For example, electron-poor, fluoro-containing arylboronic acids have been found to react faster than electron-rich/neutral arylboronic acids in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions . This highlights the reactivity of fluoro-substituted arylboronic acids in forming new carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted phenylboronic acids are influenced by the presence of the fluorine atom. The fluorine atom is highly electronegative, which can lead to increased acidity of the boronic acid and affect its reactivity in Suzuki-Miyaura coupling reactions. The tautomeric equilibria and pKa values of fluoro-substituted 2-formylphenylboronic acids have been studied, revealing the impact of the fluorine position on the compound's properties . Additionally, the synthesis of novel fluorophores, such as 6-methoxy-4-quinolone, demonstrates the potential of fluoro-substituted compounds in a wide pH range, which is beneficial for applications in biomedical analysis .

科学的研究の応用

位置選択的鈴木カップリング

この化合物は、位置選択的鈴木カップリング反応の反応物として使用されます。 これらのカップリングは、有機合成や医薬品において基本的な炭素-炭素結合を形成する上で極めて重要です .

17β-ヒドロキシステロイドデヒドロゲナーゼタイプ1阻害剤

これは、ステロイド代謝に関与する酵素であり、乳がんなどの疾患治療の標的となる17β-ヒドロキシステロイドデヒドロゲナーゼタイプ1の阻害剤の調製における前駆体として役立ちます .

ボロン酸エステルの調製

この化合物は、様々な化学反応における汎用性から、有機化学および創薬において貴重な中間体であるボロン酸エステルの合成に使用されます .

生物学的材料または有機化合物の研究

これは、生命科学関連の研究のために生物学的材料または有機化合物として使用できる生化学試薬であり、生物学的プロセスとシステムの理解を深めます .

液晶フルオロビフェニルシクロヘキセンの合成

2-フルオロ-3-メトキシフェニルボロン酸とは直接関係ありませんが、類似のフルオロフェニルボロン酸は、新規な液晶フルオロビフェニルシクロヘキセンを合成するために使用されており、材料科学における潜在的な用途を示唆しています .

ロイコトリエンB4受容体アゴニストの合成

再び、この化合物は直接関連していませんが、関連するフェニルボロン酸は、強力なロイコトリエンB4受容体アゴニストとして、o-フェニルフェノールの合成に使用されており、治療上の用途の可能性を示唆しています .

鈴木・宮浦カップリング試薬の分析

この化合物の特性と用途は、鈴木・宮浦カップリングで使用されるボロン試薬のより広範なコンテキスト内で分析され、この重要な化学反応における役割が強調されます .

特許出願

類似の化合物を含む特許は、鈴木カップリング反応などの様々な化学合成プロセスにおける使用を含む、潜在的な産業および商業的用途を示唆しています .

各アプリケーションは、2-フルオロ-3-メトキシフェニルボロン酸が複数の分野にわたる科学研究において、その汎用性と重要性を示しています。

作用機序

Target of Action

It is known to be a reactant in the suzuki-miyaura coupling , a widely used reaction in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 2-Fluoro-3-methoxyphenylboronic acid) with a halide or pseudo-halide using a palladium catalyst . The process is known for its mild and functional group tolerant reaction conditions .

Biochemical Pathways

The Suzuki-Miyaura coupling is a key step in various biochemical pathways. For instance, 2-Fluoro-3-methoxyphenylboronic acid has been used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the conversion of estrone to estradiol, a more potent form of estrogen .

Result of Action

The result of the action of 2-Fluoro-3-methoxyphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling . This can lead to the synthesis of various organic compounds, including potential pharmaceuticals like inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .

Action Environment

The efficacy and stability of 2-Fluoro-3-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is typically performed under mild conditions and can tolerate a wide range of functional groups . The reaction requires a palladium catalyst and a base , and its efficiency can be affected by the choice of these reagents. Furthermore, the compound should be stored in a dark place, sealed, and dry to maintain its stability.

Safety and Hazards

特性

IUPAC Name |

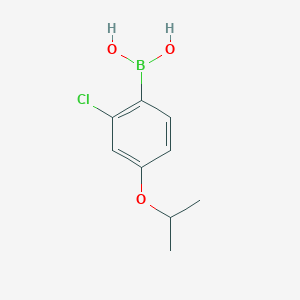

(2-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKZNMSBFBPDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407258 | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352303-67-4 | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352303-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352303674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42SY4A63V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Fluoro-3-methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?

A1: 2-Fluoro-3-methoxyphenylboronic acid serves as a crucial building block in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate [, ]. It undergoes a reaction with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, facilitated by its boronic acid functionality, to introduce the 4-chloro-2-fluoro-3-methoxyphenyl moiety into the final product [, ]. This reaction is a key step in achieving the desired structure.

Q2: How does the extraction method described in the research impact the use of 2-Fluoro-3-methoxyphenylboronic acid in this synthesis?

A2: The research emphasizes an efficient extraction method for 2-Fluoro-3-methoxyphenylboronic acid using methyl isobutyl ketone [, ]. This is significant because it allows for the separation and subsequent reaction of the boronic acid with high purity [, ]. This directly contributes to a higher yield of the final product, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, while reducing the overall complexity and cost of the synthesis process [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)

![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)